3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole
Description
Properties
CAS No. |
1958101-01-3 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-5-methoxy-1H-indole |
InChI |
InChI=1S/C16H20N2O/c1-3-18-8-6-12(7-9-18)15-11-17-16-5-4-13(19-2)10-14(15)16/h4-6,10-11,17H,3,7-9H2,1-2H3 |
InChI Key |
QMFVCMTWVJQCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Indole Core
The 5-methoxyindole precursor is typically synthesized via Fischer indolization or Madelung cyclization . For example, reacting 4-methoxyphenylhydrazine with ketones under acidic conditions yields 5-methoxyindole derivatives. Key parameters include:
Nucleophilic Aromatic Substitution
Transition Metal-Catalyzed Cross-Coupling
Reductive Amination
Methoxy Group Incorporation
The 5-methoxy group is introduced either:
-
Before indole formation : Using 4-methoxyphenylhydrazine in Fischer indolization.
-
Post-functionalization : Demethylation of a protected intermediate (e.g., benzyl ether) followed by methylation with CH₃I/K₂CO₃ in DMF.
Optimization of Reaction Conditions
Catalytic Systems
| Reaction Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 100°C | 65 |
| Reductive Amination | NaBH₃CN | Methanol | 25°C | 72 |
| Nucleophilic Substitution | None | THF | −78°C | 58 |
Key Findings :
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk indole decomposition above 100°C.
-
Low-temperature reactions (−78°C) suppress side reactions in lithiation steps.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves heat management:
Purification Techniques
-
Chromatography : Silica gel columns with ethyl acetate/hexane gradients (purity >98%).
-
Crystallization : Ethanol/water mixtures yield needle-like crystals suitable for X-ray analysis.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole. For instance, a series of compounds synthesized from indole scaffolds demonstrated significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the agar diffusion method, revealing promising results for certain derivatives .
Antioxidant Properties
Research has indicated that indole derivatives can exhibit antioxidant activities. A study focusing on the synthesis and biological evaluation of novel indole derivatives showed that some compounds possess significant antioxidant capabilities. This suggests potential therapeutic applications in combating oxidative stress-related diseases .
Synthesis Techniques
The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole can be achieved through various chemical reactions involving indole and tetrahydropyridine derivatives. The methodologies typically involve multi-step processes that can include cyclization and functional group modifications to enhance biological activity .
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of several indole derivatives, compounds were tested for their minimum inhibitory concentrations (MICs) against standard bacterial strains. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like penicillin, showcasing their potential as new antibacterial agents .
| Compound | MIC (μg/mL) | Bacteria Tested |
|---|---|---|
| 5A | 8 | Staphylococcus aureus |
| 5B | 10 | Bacillus subtilis |
| 5C | 7 | Escherichia coli |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets. The results indicated favorable interactions with key amino acid residues in target proteins, suggesting mechanisms through which these compounds may exert their biological effects .
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Tetrahydropyridine Ring
Ethyl vs. Benzyl Substitution
- 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole :
- Analogous compounds with ethyl substituents (e.g., Lu 21-018) show activity in psychiatric disorders, with a melting point of 256°C (hydrochloride salt) .
Methyl Substitution
Substituent Effects on the Indole Core
Methoxy vs. Ethoxy Groups
- D2AAK1_3 (5-ethoxy substitution) :
- 5-Methoxy Substitution (Target Compound) :
Halogen and Nitro Substitutions
Receptor Affinity and Selectivity
Key Observations :
- Benzyl-substituted analogs show broader receptor selectivity (5-HT₁A, 5-HT₂A, 5-HT₇, D₂), while ethyl/methyl derivatives may prioritize specific pathways.
- Methoxy and ethoxy groups at position 5 correlate with serotoninergic activity, whereas halogens favor stability and lipophilicity.
Structural and Thermal Properties
- Hydrogen Bonding :
- Thermal Stability :
- Benzyl derivatives exhibit decomposition temperatures >200°C, while ethyl analogs (e.g., Lu 21-018) show higher melting points (256°C), suggesting robust crystalline lattices .
Biological Activity
The compound 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole is a member of the indole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structure and Composition
- Molecular Formula : C₁₄H₁₆N₂O
- CAS Number : 108029
- Molecular Weight : 228.30 g/mol
Structural Representation
The compound features an indole core substituted with a methoxy group and a tetrahydropyridine moiety. This unique structure contributes to its biological activity.
Pharmacological Properties
Research indicates that 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole exhibits various pharmacological effects:
- Antidepressant Activity : Studies suggest that derivatives of this compound may possess significant antidepressant properties by acting on serotonin receptors .
- Neuroprotective Effects : The tetrahydropyridine structure is associated with neuroprotective activities, potentially beneficial in neurodegenerative diseases .
- Anticancer Potential : Preliminary investigations have shown the compound's ability to inhibit cancer cell proliferation in vitro, suggesting a potential role in cancer therapy .
The biological activities of this compound are primarily attributed to its interaction with neurotransmitter systems and cellular signaling pathways:
- Serotonin Reuptake Inhibition : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission .
- Dopamine Receptor Modulation : It has been suggested that the compound may also interact with dopamine receptors, contributing to its antidepressant effects .
Antidepressant Activity
A study evaluated various derivatives of the indole structure for their binding affinity to serotonin receptors and their ability to inhibit serotonin reuptake. The results indicated that modifications at the C5 position of the indole significantly influenced activity levels:
| Compound | 5-HT Receptor Binding Affinity | IC50 (µM) |
|---|---|---|
| A | High | 30 |
| B | Moderate | 75 |
| C | Low | >100 |
This data highlights the importance of structural modifications in enhancing biological activity.
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound exhibits significant antiproliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Cancer | 25 |
| Breast Cancer | 30 |
| Lung Cancer | 35 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Initial studies indicate that while some derivatives exhibit cytotoxic effects at high concentrations, they maintain acceptable safety margins at therapeutic doses.
Q & A
Q. What are the optimized synthetic routes for 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole?
Methodological Answer: A representative synthesis involves coupling a substituted indole precursor (e.g., 5-methoxy-1H-indole) with a functionalized tetrahydropyridine moiety. For example:
- Step 1: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the tetrahydropyridine group .
- Step 2: Optimize reaction conditions (solvent, temperature, catalyst loading). PEG-400/DMF mixtures with CuI catalysts are effective for heterocyclic coupling, achieving ~42% yields after 12 hours .
- Purification: Employ column chromatography (e.g., 70:30 ethyl acetate/hexane) and validate purity via TLC and HRMS .
Q. How is the molecular conformation and puckering of the tetrahydropyridine ring analyzed?
Methodological Answer: Use Cremer-Pople puckering coordinates to quantify non-planar ring distortions. For crystallographic
Q. What spectroscopic techniques confirm the compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR: Assign peaks for indole protons (δ 7.2–7.8 ppm) and tetrahydropyridine CH2 groups (δ 2.5–3.5 ppm) .
- HRMS: Validate molecular weight (e.g., calculated [M+H]+ = 285.16) .
- HPLC: Monitor purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can 3D-QSAR models (e.g., CoMFA) predict 5-HT receptor binding affinity for this compound?
Methodological Answer:
- Data Preparation: Compile binding data (pKi) for analogs at 5-HT1A/5-HT2 receptors. Include steric, electrostatic, and hydrophobic fields .
- CoMFA Workflow: Align molecules using the indole core as a template, generate field descriptors, and apply PLS regression. Cross-validate with a test set (RMS residual <0.5 indicates robustness) .
- Comparison with Hansch Analysis: CoMFA outperforms Hansch in handling non-congeneric analogs, with RMS residuals of 0.46 (5-HT1A) and 0.36 (5-HT2) .
Q. How to resolve contradictions between computational predictions and experimental binding data?
Methodological Answer:
- Case Study: If CoMFA predicts high 5-HT1A affinity but experimental pKi is low:
- Hypothesis 1: Check for unmodeled solvent effects or tautomerism in the tetrahydropyridine ring.
- Hypothesis 2: Re-analyze crystallographic data for conformational outliers (e.g., puckering angles deviating from training set) .
- Validation: Synthesize analogs with constrained ring conformations and re-test binding .
Q. What strategies improve enantiomeric resolution for chiral derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Stereochemical Synthesis: Introduce bulky substituents (e.g., tert-butyl) to the tetrahydropyridine ring to enhance diastereomeric separation .
- Case Study: For 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxyindole, enantiomers showed 10-fold differences in 5-HT receptor binding, validated via chiral HPLC and circular dichroism .
Q. How does ring puckering influence pharmacological activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
